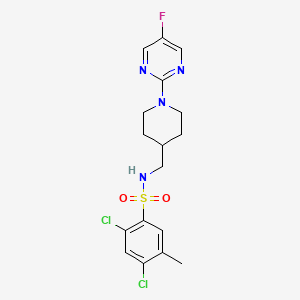

2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl2FN4O2S/c1-11-6-16(15(19)7-14(11)18)27(25,26)23-8-12-2-4-24(5-3-12)17-21-9-13(20)10-22-17/h6-7,9-10,12,23H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCADCVZUGPIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 433.3 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉Cl₂FN₄O₂S |

| Molecular Weight | 433.3 g/mol |

| CAS Number | 2034229-87-1 |

The primary biological target of this compound is the P2X7 receptor , a member of the purinergic receptor family involved in various cellular processes including inflammation and pain signaling. The compound acts as a potent antagonist of the P2X7 receptor, inhibiting its activity and thereby modulating downstream signaling pathways that are crucial in inflammatory responses.

Cellular Effects

Research indicates that 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide exhibits significant effects on various cell types:

- Inflammatory Cells : It reduces cytokine release in activated macrophages, suggesting potential anti-inflammatory properties.

- Neuronal Cells : The compound has been shown to modulate neurotransmitter release, impacting neuronal excitability and signaling.

Dosage Effects

In animal models, the effects of this compound vary significantly with dosage. Higher concentrations have been associated with increased inhibition of P2X7 receptor activity, leading to enhanced anti-inflammatory effects. However, excessive dosages may result in cytotoxicity.

Study on Inflammatory Response

A study conducted on murine models demonstrated that administration of 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels. The results indicated that the compound's antagonistic action on P2X7 receptors effectively mitigated the inflammatory response induced by lipopolysaccharides (LPS).

Neuroprotective Effects

Another study focused on neuroprotection highlighted that treatment with this compound reduced neuronal death in models of neuroinflammation. The mechanism was linked to decreased activation of microglia and reduced oxidative stress markers.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide as an anticancer agent. Its structural similarity to known chemotherapeutic agents suggests it may inhibit cancer cell proliferation. For instance, compounds with pyrimidine derivatives have shown promising results against various cancer cell lines, including those resistant to conventional therapies .

Case Study: In vitro Testing

In vitro studies have demonstrated that derivatives of pyrimidine exhibit significant inhibitory effects on cell lines such as A431 vulvar epidermal carcinoma. The mechanism appears to involve the disruption of key cellular pathways associated with tumor growth and survival .

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial activity. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, a vital process for bacterial replication. The incorporation of fluorinated pyrimidine moieties may enhance this activity due to increased lipophilicity and improved membrane penetration.

Neurological Applications

The piperidine component of the compound suggests potential applications in neurology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary data suggest that such compounds may modulate neurotransmitter release and improve cognitive function.

Synthesis Pathways

The synthesis of 2,4-dichloro-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide involves several key steps:

-

Formation of the Pyrimidine Derivative :

- Starting from 5-fluoropyrimidine, reactions typically involve halogenation and substitution processes to introduce the desired functional groups.

-

Piperidine Ring Closure :

- The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

-

Final Coupling Reaction :

- The final step involves coupling the sulfonamide group with the piperidine derivative, often using coupling agents to facilitate the reaction.

Summary Table of Synthetic Pathways

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Halogenation | 5-Fluoropyrimidine + Cl reagents | High |

| 2 | Cyclization | Amines + Carbonyls | Moderate |

| 3 | Coupling | Sulfonamide + Piperidine derivatives | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Features

The following compounds share key structural elements with the target molecule, including benzenesulfonamide, piperidine, or pyrimidine moieties:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Impact on Activity

- Target Compound vs. LDK378 : Both contain piperidine-linked pyrimidine groups, but LDK378’s isopropoxy and sulfonylphenyl substituents confer selectivity for anaplastic lymphoma kinase (ALK). The target compound’s 5-fluoropyrimidine and dichlorobenzene groups may enhance hydrophobic interactions in binding pockets, though its specific target remains unverified .

- Target Compound vs. BU6 : BU6 replaces the fluoropyrimidine with a pyrazole ring, reducing molecular weight and likely altering target specificity. The chloro-fluoro substitution in BU6 versus dichloro-methyl in the target compound suggests divergent electronic and steric profiles .

Pharmacokinetic Considerations

- Piperidine linkages in both the target compound and LDK378 suggest improved solubility over purely aromatic systems .

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer:

Synthesis typically involves sequential functionalization of the pyrimidine and piperidine moieties. Critical steps include:

- Chlorination/Fluorination : Selective halogenation of the pyrimidine ring (e.g., using POCl₃ for chlorination or KF/18-crown-6 for fluorination) to ensure regioselectivity .

- Piperidine Coupling : Amide bond formation between the benzenesulfonamide and piperidine-methyl group requires coupling agents like HATU or EDCI, with monitoring via TLC or HPLC to minimize side products .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoropyrimidine proton at δ 8.2–8.5 ppm; piperidine methylene at δ 3.1–3.4 ppm) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₈H₂₀Cl₂FN₃O₂S: 452.05) .

- X-ray Crystallography : Single-crystal analysis to resolve ambiguities in stereochemistry or hydrogen bonding (e.g., intramolecular N–H⋯N interactions) .

Advanced: How can structural modifications to the piperidine or sulfonamide groups enhance target binding in kinase inhibition studies?

Methodological Answer:

- Piperidine Substitution : Introduce bulky groups (e.g., trifluoromethyl) at the 4-position to improve hydrophobic interactions with kinase ATP pockets. Docking simulations (AutoDock Vina) can predict binding affinity changes .

- Sulfonamide Modification : Replace methyl with electron-withdrawing groups (e.g., nitro) to modulate solubility and hydrogen-bonding capacity. SAR studies using IC₅₀ assays (e.g., against EGFR or VEGFR2) validate efficacy .

Advanced: How should researchers address contradictions in biological activity data across different assay platforms?

Methodological Answer:

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations to minimize variability .

- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding. Cross-validate with CRISPR-Cas9 knockout models .

- Data Normalization : Apply statistical tools (e.g., Z-score transformation) to account for batch effects in high-throughput screens .

Advanced: What experimental strategies are recommended for analyzing environmental persistence or biodegradation of this compound?

Methodological Answer:

- Hydrolysis Studies : Incubate at pH 3–9 (37°C, 30 days) and monitor degradation via LC-MS. Fluoropyrimidine rings are resistant to hydrolysis, but sulfonamide bonds may cleave under acidic conditions .

- Microbial Degradation : Use OECD 301B (Ready Biodegradability Test) with activated sludge. Track metabolite formation (e.g., 5-fluorouracil) using GC-MS .

- Ecotoxicity : Evaluate Daphnia magna survival (OECD 202) and algal growth inhibition (OECD 201) to assess acute/chronic effects .

Advanced: How can computational modeling resolve discrepancies in crystallographic data versus predicted molecular conformations?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to compare crystal structure stability with in-silico predictions. Analyze RMSD/RMSF values for piperidine flexibility .

- Quantum Mechanics (QM) : Calculate torsion angles (e.g., dihedral angles between pyrimidine and benzenesulfonamide) using DFT (B3LYP/6-31G*) to validate crystallographic deviations .

Advanced: What protocols ensure safe handling and waste disposal during in vivo studies?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods for powder handling due to potential respiratory irritancy .

- Waste Neutralization : Treat aqueous waste with 10% sodium bicarbonate to deactivate sulfonamide residues before disposal .

- Animal Studies : Adhere to OECD 423 guidelines for acute oral toxicity testing, including necropsy and histopathology for metabolite accumulation analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.